molecular formula C46H62NO3PPdS B2432216 XPhos Palladacycle Gen. 3 CAS No. 1445085-55-1

XPhos Palladacycle Gen. 3

Cat. No.: B2432216
CAS No.: 1445085-55-1
M. Wt: 846.46
InChI Key: LMRGIWYBLKXQGS-UHFFFAOYSA-M
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Description

XPhos Palladacycle Gen. 3, also known as XPhos Pd G3, is a third-generation Buchwald precatalyst . It is air, moisture, and thermally stable, and is highly soluble in a wide range of common organic solvents . It has a long life in solutions and is an excellent reagent for Suzuki cross-coupling reactions .


Synthesis Analysis

The third-generation Buchwald precatalysts with XPhos were prepared in multigram scale by a modified procedure . The solvent-dependent isomerization of XPhos Pd G3 was studied by NMR, and the X-ray structures of two isomers were determined .


Molecular Structure Analysis

The empirical formula of XPhos Pd G3 is C46H62NO3PPdS . The molecular weight is 846.45 .


Chemical Reactions Analysis

XPhos Pd G3 is suitable for various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . It is particularly effective for Suzuki cross-coupling reactions .


Physical and Chemical Properties Analysis

XPhos Pd G3 is a solid substance . It has a melting point of 146-151 °C (decomposition) .

Scientific Research Applications

Catalytic Applications in Organic Synthesis

XPhos Palladacycle Gen. 3 demonstrates significant utility in various catalytic processes essential for organic synthesis. It serves as an efficient catalyst in the deacetonative Sonogashira coupling of aryl propargyl alcohols with aryl chlorides, enabling the reaction even with sterically hindered electron-rich aryl chlorides (Hu, Yang, & Wu, 2013). Similarly, its application in the palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids with aryl chlorides under air conditions has been noted for its high efficiency and practicality (Li, Yang, & Wu, 2013). These processes highlight the compound's robustness and versatility in facilitating complex organic transformations.

Enhanced Reactivity and Selectivity in Coupling Reactions

Role in Cross-Coupling and Catalytic Synthesis

This compound is pivotal in various cross-coupling and catalytic synthesis processes. It has shown efficacy in the formation of XPhos-ligated Palladium(0) complexes and their reactivity in oxidative additions, a fundamental step in many cross-coupling reactions (Wagschal et al., 2019). Additionally, it has been used in the palladium-catalyzed microwave-assisted synthesis of 3,4-dihydro-3-oxo-2H-1,4-benzoxazines, demonstrating its utility in controlled microwave heating processes (Feng et al., 2013).

Applications in Organometallic Chemistry and Medicinal Chemistry

The compound has also found applications in organometallic chemistry and potentially in medicinal chemistry. For example, its use in the direct cross-coupling of organolithium compounds with aryl chlorides (Hornillos et al., 2013) and in the synthesis of complex molecules like tetrahydronaphthalenes and indanes with a quaternary center (Liu et al., 2018) highlights its versatility and potential in the synthesis of bioactive molecules.

Mechanism of Action

Target of Action

XPhos Palladacycle Gen. 3, also known as (2-Dicyclohexylphosphino-2’,4’,6’-triisopropyl-1,1’-biphenyl)[2-(2’-amino-1,1’-biphenyl)]palladium(ii) methanesulfonate, is a third-generation Buchwald precatalyst . Its primary targets are organic compounds that undergo cross-coupling reactions .

Mode of Action

The compound acts as a catalyst in various cross-coupling reactions . It facilitates the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds . The compound’s interaction with its targets involves the cleavage of a similar bond .

Biochemical Pathways

The compound plays a crucial role in several biochemical pathways, including the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . These pathways are essential for the synthesis of complex organic compounds.

Result of Action

The result of the compound’s action is the efficient formation of new organic compounds through cross-coupling reactions . It allows for lower catalyst loadings, shorter reaction times, and accurate control of the ligand: palladium ratio .

Action Environment

The compound is air, moisture, and thermally-stable . It is highly soluble in a wide range of common organic solvents . These properties make it a versatile catalyst that can be used in various environments. The compound’s efficacy and stability can be influenced by factors such as temperature, solvent type, and the presence of impurities .

Safety and Hazards

XPhos Pd G3 can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of skin contact, it is recommended to wash off immediately with plenty of water . If inhaled, the victim should be moved to fresh air . If swallowed, the victim should drink water and get medical attention if symptoms occur .

Biochemical Analysis

Biochemical Properties

The biochemical properties of XPhos Palladacycle Gen. 3 are largely related to its role as a catalyst in biochemical reactions. It is known to interact with various enzymes and proteins to facilitate these reactions

Molecular Mechanism

The molecular mechanism of this compound involves its role as a catalyst in biochemical reactions. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name

dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H49P.C12H10N.CH4O3S.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRGIWYBLKXQGS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H62NO3PPdS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

846.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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